

An In-depth Technical Guide to Proguanil-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Proguanil-d4*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of **Proguanil-d4**, a deuterated analog of the antimalarial drug Proguanil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Structure and Identification

Proguanil-d4 is a synthetic biguanide derivative, structurally similar to Proguanil, with four deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure of **Proguanil-d4**:

(A 2D chemical structure image would be placed here in a final document)

Table 1: Chemical Identification of Proguanil and **Proguanil-d4**

Identifier	Proguanil	Proguanil-d4
IUPAC Name	1-(4-chlorophenyl)-5-(propan-2-yl)biguanide	1-(4-chlorophenyl)-5-(propan-2-yl-d4)biguanide
Chemical Formula	C ₁₁ H ₁₆ ClN ₅ [1]	C ₁₁ H ₁₂ D ₄ ClN ₅ [2][3]
Molecular Weight	253.73 g/mol [1]	257.77 g/mol
CAS Number	500-92-5[4]	1189805-15-9[3]
Synonyms	Chlorguanide, Chloroguanide[4]	Deuterated Proguanil

Physicochemical Properties

The physicochemical properties of **Proguanil-d4** are comparable to those of Proguanil, with minor differences attributable to the isotopic labeling.

Table 2: Physicochemical Properties of Proguanil and **Proguanil-d4**

Property	Proguanil	Proguanil-d4
Physical State	Solid[5]	Solid
Melting Point	129-131 °C[5]	Not explicitly available, expected to be similar to Proguanil.
Solubility	Sparingly soluble in water. Soluble in ethanol, DMSO, and dimethyl formamide.[6]	Expected to have similar solubility to Proguanil.
pKa	Strong basic compound[7]	Expected to be a strong basic compound.
LogP	1.63	Expected to be similar to Proguanil.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Proguanil-d4**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for **Proguanil-d4** are not readily available in the public domain, the expected shifts can be inferred from the structure of Proguanil. The deuterium substitution on the isopropyl group would lead to the disappearance of the corresponding proton signals in the ^1H NMR spectrum and a characteristic multiplet in the ^{13}C NMR spectrum due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of **Proguanil-d4**. The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher than that of unlabeled Proguanil.

Table 3: Mass Spectrometry Data for Proguanil

Ionization Mode	Precursor Ion (m/z)	Product Ions (m/z)
Positive ESI	254.1	170.1, 128.1, 113.1

Note: The fragmentation pattern for **Proguanil-d4** would show corresponding shifts in the mass of the fragments containing the deuterated isopropyl group.

Experimental Protocols

Synthesis of Proguanil

A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with isopropylamine.^{[8][9]}

Reaction Scheme:



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Synthesis of Proguanil

Materials:

- 4-chlorophenyl dicyandiamide
- Isopropylamine
- Suitable solvent (e.g., ethanol/water mixture)[8]
- Copper sulfate (catalyst)[8]

Procedure:

- Dissolve 4-chlorophenyl dicyandiamide in the solvent system.
- Add isopropylamine and the copper sulfate catalyst.
- Reflux the mixture for several hours.
- After cooling, the product can be precipitated and purified by recrystallization.

Note: The synthesis of **Proguanil-d4** would follow a similar procedure, utilizing deuterated isopropylamine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of Proguanil and its metabolites in biological matrices.

Table 4: Example HPLC Method for Proguanil Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m)[10]
Mobile Phase	Acetonitrile and a buffer (e.g., phosphate or ammonium acetate)[10][11]
Flow Rate	1.0 - 1.5 mL/min[10][11]
Detection	UV at ~254 nm[12]
Injection Volume	20 μ L
Run Time	~10-15 minutes

Proguanil-d4, being an internal standard, would be added to samples before extraction and analysis. Its retention time would be very similar to that of Proguanil.

Metabolic Pathway and Mechanism of Action

Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.

Metabolic Activation

Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil.[1][13]

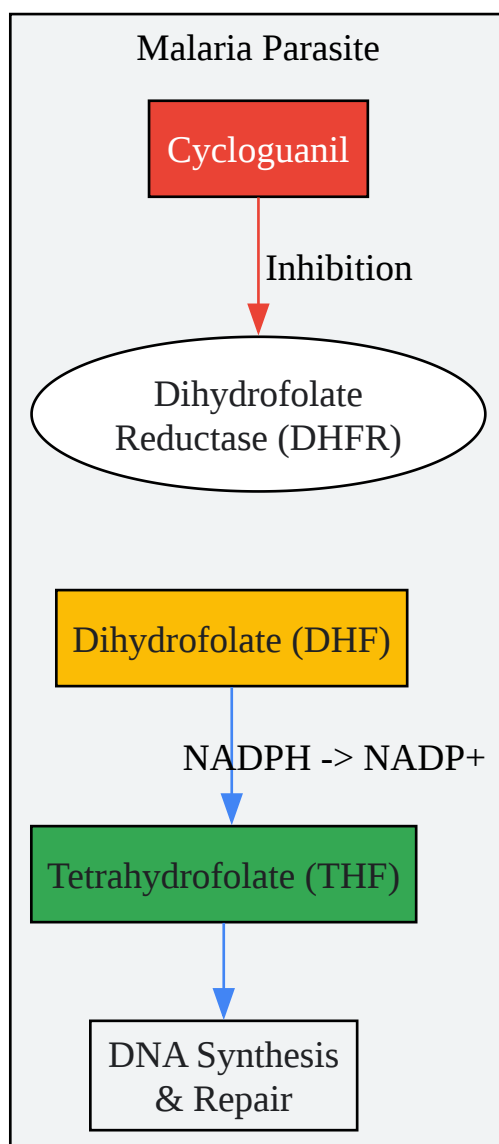


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Metabolic Conversion of Proguanil

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16][17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite, leading to its death.[19]



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Mechanism of DHFR Inhibition

Conclusion

Proguanil-d4 serves as an essential tool for the accurate quantification of Proguanil in biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which is readily detectable by mass spectrometry. Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this important compound.

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